molecular formula C18H12 B14327367 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- CAS No. 103322-17-4

1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-

Cat. No.: B14327367
CAS No.: 103322-17-4
M. Wt: 228.3 g/mol
InChI Key: JIWCJSCXCRDAJB-UHFFFAOYSA-N
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Description

1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- is a complex organic compound with the molecular formula C17H12 It is a derivative of naphthalene, where a cyclopropane ring is fused to the naphthalene structure, and a phenylmethylene group is attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a cyclopropane carboxylate ester in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the production of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring and phenylmethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    1H-Cyclopropa[a]naphthalene: Another cyclopropane-fused naphthalene derivative with different substitution patterns.

    1H-Cyclopropabenzene: A simpler cyclopropane-fused aromatic compound.

    1-Methylcyclopropene (1-MCP): A well-known ethylene antagonist used in agriculture.

Uniqueness

Its combination of a cyclopropane ring and a phenylmethylene group makes it a valuable compound for studying reaction mechanisms and developing new materials .

Properties

CAS No.

103322-17-4

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

IUPAC Name

1-benzylidenecyclopropa[b]naphthalene

InChI

InChI=1S/C18H12/c1-2-6-13(7-3-1)10-16-17-11-14-8-4-5-9-15(14)12-18(16)17/h1-12H

InChI Key

JIWCJSCXCRDAJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C=C32

Origin of Product

United States

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